molecular formula C10H10O3 B1365216 (7-Methoxy-1-benzofuran-2-yl)methanol CAS No. 75566-54-0

(7-Methoxy-1-benzofuran-2-yl)methanol

Cat. No. B1365216
CAS RN: 75566-54-0
M. Wt: 178.18 g/mol
InChI Key: VXDZMYNEZZENIT-UHFFFAOYSA-N
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Description

“(7-Methoxy-1-benzofuran-2-yl)methanol” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest for many researchers . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “(7-Methoxy-1-benzofuran-2-yl)methanol” was confirmed by elemental analysis, FT-IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions . For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(7-Methoxy-1-benzofuran-2-yl)methanol” include a molecular weight of 192.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown significant anticancer activities. For instance, certain compounds have been found to inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The specific compound mentioned has not been directly referenced, but its structural similarity to these active compounds suggests potential in this field.

Synthesis of Anticancer Agents

Microwave-assisted synthesis has been used to obtain benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds. These have been evaluated for their anticancer activity against human ovarian cancer cell lines . This indicates a role for the compound in the synthesis of new anticancer agents.

Pro-apoptotic Properties

Benzofuran–coumarin derivatives have been studied for their pro-apoptotic properties. One such study compared different compounds to understand their effectiveness in inducing apoptosis in cancer cells . This suggests that (7-Methoxy-1-benzofuran-2-yl)methanol could be explored for similar properties.

Antimicrobial Activity

The substitution pattern on the benzofuran scaffold has been found to influence antimicrobial activity. Specifically, substituents containing halogens or hydroxyl groups at the 4-position have exhibited good antimicrobial activity . This points to potential antimicrobial research applications for the compound.

Natural Product Synthesis

Benzofuran is a common scaffold in natural products, and there has been an increase in research on natural products containing benzofuran rings. These studies focus on isolating new natural products and screening them for biological activities . The compound could be involved in the synthesis or modification of such natural products.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways For example, they may bind to their targets, altering their function and leading to changes in cellular processes

Result of Action

Given the biological activities of benzofuran compounds, it can be inferred that the compound may have effects at both the molecular and cellular levels . For example, it may alter the function of target proteins, leading to changes in cellular processes such as cell proliferation or bacterial cell wall synthesis.

Future Directions

Benzofuran compounds, including “(7-Methoxy-1-benzofuran-2-yl)methanol”, have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on exploring their biological activities and potential applications as drugs .

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDZMYNEZZENIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472639
Record name (7-methoxy-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxy-1-benzofuran-2-yl)methanol

CAS RN

75566-54-0
Record name (7-methoxy-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-ethoxycarbonyl-7-methoxybenzofuran (360 mg), lithium borohydride (36 mg) in tetrahydrofuran (4 ml) was stirred at ambient temperature overnight and then for 8 hours at 50° C. Saturated ammonium chloride solution was added to the reaction mixture, and the solution was extracted with ethyl acetate. The extract was washed with saturated ammonium chloride solution and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by flash chromatography (n-hexane—ethyl acetate) to give 2-hydroxymethyl-7-methoxybenzofuran (310 mg).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium borohydride (0.462 g) was added in one portion to a stirred solution of 7-methoxybenzofuran-2-carbaldehyde (2.15 g) in methanol (50 ml) at room temperature and the reaction was stirred for 3 hours. The reaction mixture was then diluted with water (100 ml) and extracted with dichloromethane (3×30 ml). The organic extracts were combined, washed with water (30 ml), dried over magnesium sulphate, filtered and the solvent removed in vacuo to afford the title compound (2.10 g) as a pale orange liquid.
Quantity
0.462 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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